molecular formula C20H21N3O2 B2505961 4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide CAS No. 1424501-86-9

4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide

Cat. No. B2505961
CAS RN: 1424501-86-9
M. Wt: 335.407
InChI Key: HPHANTPCJNYHBU-UHFFFAOYSA-N
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Description

4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide, also known as BNTX, is a chemical compound that belongs to the morpholine family. It is a potent and selective antagonist of the delta opioid receptor, which is a G protein-coupled receptor that is involved in pain relief and mood regulation. BNTX has been extensively studied for its potential therapeutic applications in pain management, addiction treatment, and mental health disorders.

Mechanism of Action

4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide acts as a competitive antagonist of the delta opioid receptor, which means that it binds to the receptor and prevents the activation of downstream signaling pathways. The delta opioid receptor is primarily located in the central nervous system and is involved in the regulation of pain, mood, and reward. By blocking the activation of this receptor, 4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide can modulate these physiological processes.
Biochemical and Physiological Effects:
4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide has been shown to have a number of biochemical and physiological effects, including the modulation of pain perception, mood, and reward. It has been shown to block the analgesic effects of delta opioid receptor agonists, suggesting that it may be a useful tool for investigating the mechanisms of pain relief. 4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide has also been shown to have antidepressant effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of depression.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide in lab experiments is its high potency and selectivity for the delta opioid receptor. This makes it a useful tool for investigating the role of this receptor in various physiological processes. However, one limitation of using 4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide is its potential off-target effects, as it may also bind to other receptors in the central nervous system. Additionally, the synthesis of 4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide is complex and requires several steps, which may limit its availability and increase its cost.

Future Directions

There are several potential future directions for the study of 4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide and its therapeutic applications. One area of interest is the potential use of 4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide in the treatment of chronic pain, as well as its potential use as an alternative to opioid analgesics. Another area of interest is the potential use of 4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide in the treatment of addiction and withdrawal, particularly in the context of opioid addiction. Additionally, further research is needed to fully understand the mechanisms of action of 4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide and its potential off-target effects, as well as its potential interactions with other drugs and medications.

Synthesis Methods

The synthesis of 4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide involves several steps, including the reaction of morpholine with benzyl chloride to form N-benzylmorpholine, followed by the reaction of the latter with cyanomethyl chloride to produce N-benzyl-N-(cyanomethyl)morpholine. The final step involves the reaction of N-benzyl-N-(cyanomethyl)morpholine with phenyl isocyanate to form 4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide.

Scientific Research Applications

4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide has been widely used in scientific research to study the delta opioid receptor and its role in pain and addiction. It has been shown to block the analgesic effects of delta opioid receptor agonists, suggesting that it may be a useful tool for investigating the mechanisms of pain relief. 4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide has also been used to study the role of the delta opioid receptor in addiction and withdrawal, as well as its potential therapeutic applications in these areas.

properties

IUPAC Name

4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c21-11-12-23(18-9-5-2-6-10-18)20(24)19-16-22(13-14-25-19)15-17-7-3-1-4-8-17/h1-10,19H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHANTPCJNYHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)C(=O)N(CC#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-(cyanomethyl)-N-phenylmorpholine-2-carboxamide

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